Magnolignan A

Anti-HBV Lignan HepG2.2.15

Magnolignan A (CAS 93673-81-5) is a biphenyl-type lignan first isolated from the heartwood of Streblus asper and also found in Magnolia officinalis. It is structurally characterized by a 2,3-dihydroxypropyl side chain and an allyl group on a biphenyl scaffold, with molecular formula C₁₈H₂₀O₄ and molecular weight 300.3 g/mol.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 93673-81-5
Cat. No. B1368156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnolignan A
CAS93673-81-5
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O
InChIInChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2
InChIKeyORPULAPYNPMMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnolignan A (CAS 93673-81-5): Natural Lignan Sourcing and Basic Characteristics for Research Procurement


Magnolignan A (CAS 93673-81-5) is a biphenyl-type lignan first isolated from the heartwood of Streblus asper [1] and also found in Magnolia officinalis [2]. It is structurally characterized by a 2,3-dihydroxypropyl side chain and an allyl group on a biphenyl scaffold, with molecular formula C₁₈H₂₀O₄ and molecular weight 300.3 g/mol [3]. Unlike major Magnolia lignans such as honokiol and magnolol, Magnolignan A is not a dominant constituent in crude extracts and requires targeted isolation or certified reference standards for rigorous studies [4].

Magnolignan A (93673-81-5): Why Honokiol or Magnolol Are Not Valid Replacements in Targeted Assays


While Magnolignan A shares a biphenyl core with the more extensively studied neolignans honokiol and magnolol, its additional 2,3-dihydroxypropyl substitution confers distinct physicochemical and biological properties. Honokiol and magnolol are potent antioxidants and enzyme inhibitors with low-micromolar activity against multiple targets [1]; in contrast, Magnolignan A exhibits markedly different—and in some contexts, substantially weaker—bioactivity, making it an unsuitable substitute in studies requiring precise pharmacological profiling [2]. Furthermore, the glycosylated derivative Magnolignan A-2-O-β-D-glucopyranoside shows enhanced cytotoxicity compared to the aglycone, underscoring that structural modifications within this subclass dramatically alter potency [3]. For procurement decisions, assuming functional interchangeability among Magnolia lignans introduces significant risk of experimental inconsistency and data misinterpretation.

Magnolignan A (93673-81-5): Quantitative Comparative Evidence Against In-Class Analogs for Scientific Selection


Anti-Hepatitis B Virus (HBV) Activity: Magnolignan A vs. Magnolol in HepG2.2.15 Cells

In a head-to-head in vitro evaluation of anti-HBV activity using the HepG2.2.15 cell line, Magnolignan A exhibited negligible inhibition of HBV DNA replication (IC₅₀ > 1000 μM), whereas magnolol displayed significant potency with an IC₅₀ of 8.67–9.02 μM [1][2]. This >100-fold difference in potency directly demonstrates that Magnolignan A is not a functional substitute for magnolol in antiviral studies targeting HBV.

Anti-HBV Lignan HepG2.2.15

Cytotoxicity Profile: Magnolignan A Aglycone vs. Its Glucoside Derivative in Cancer Cell Lines

Magnolignan A (aglycone) demonstrates weak cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 46.4 μM, while its 2-O-β-D-glucopyranoside derivative exhibits over 3-fold greater potency with an IC₅₀ of 13.3 μM [1]. This marked potency enhancement upon glycosylation highlights that the free aglycone is not the optimal form for cytotoxicity-based studies; investigators requiring higher potency should consider the glycosylated analog.

Cytotoxicity Structure-Activity Relationship HepG2

Physicochemical Differentiation: Magnolignan A vs. Honokiol and Magnolol

Magnolignan A possesses a calculated LogP of 2.9 and 4 hydrogen bond donors, reflecting its additional 2,3-dihydroxypropyl side chain [1]. In contrast, honokiol (LogP ~4.5) and magnolol (LogP ~4.0) are more lipophilic and lack the diol functionality [2]. This lower lipophilicity and higher hydrogen bonding capacity of Magnolignan A translate to distinct solubility and membrane permeability profiles, which directly influence compound handling, formulation requirements, and bioavailability in cell-based or in vivo assays.

LogP Hydrogen Bonding Drug-likeness

Anti-HBV Activity: Magnolignan A vs. Other Active Lignans (Class-Level Inference)

In a comprehensive anti-HBV screening of Streblus asper lignans, magnolol, isomagnolol, and isolariciresinol displayed potent inhibition of HBsAg secretion (IC₅₀ values of 2.03, 10.34, and 3.67 μM, respectively) with no cytotoxicity [1]. In stark contrast, Magnolignan A exhibited an IC₅₀ > 1000 μM for both HBV DNA replication and HBsAg/HBeAg secretion, along with moderate cytotoxicity (CC₅₀ = 176.43 μM) [2]. This class-level comparison confirms that Magnolignan A is essentially inactive against HBV targets while retaining measurable cytotoxicity, distinguishing it from both potent anti-HBV lignans and non-cytotoxic analogs.

Anti-HBV Lignan SAR Selectivity

Magnolignan A (93673-81-5): Recommended Research Applications Based on Quantitative Evidence


Negative Control or Selectivity Probe in Anti-HBV Drug Discovery

Given its extremely weak anti-HBV activity (IC₅₀ > 1000 μM) yet measurable cytotoxicity (CC₅₀ = 176.43 μM) in HepG2.2.15 cells [1], Magnolignan A serves as an ideal negative control compound in anti-HBV screening cascades. It can be used to benchmark assay specificity and to differentiate true anti-HBV activity from cytotoxicity-driven effects.

Structure-Activity Relationship (SAR) Studies on Lignan Glycosylation

The 3.5-fold difference in HepG2 cytotoxicity between Magnolignan A aglycone (IC₅₀ = 46.4 μM) and its 2-O-β-D-glucopyranoside (IC₅₀ = 13.3 μM) [2] provides a compelling SAR pair. Researchers investigating the impact of glycosylation on lignan bioactivity and cellular uptake can employ this matched set to explore mechanisms of potency enhancement.

Physicochemical Benchmarking and Solubility Studies

With a lower LogP (2.9) and higher hydrogen bond donor count (4) compared to honokiol and magnolol [3], Magnolignan A can be utilized as a reference compound to study the influence of a 2,3-dihydroxypropyl side chain on aqueous solubility, membrane permeability, and formulation behavior. This is particularly valuable for medicinal chemistry programs aiming to improve the drug-like properties of biphenyl lignans.

Analytical Reference Standard for Quality Control of Magnolia/Streblus Extracts

Magnolignan A is a known constituent of Magnolia officinalis and Streblus asper [4]. As a high-purity reference material, it is suitable for LC-MS/MS method development and quantitative analysis of botanical extracts, enabling accurate chemical fingerprinting and batch-to-batch consistency monitoring in natural product research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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